6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with pyridine-3-carboxylic acid derivatives under specific conditions to form the pyrazolo[1,5-a]pyrimidine core. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
1H-pyrazolo[3,4-b]pyridine: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
6-bromo-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H8BrN5O |
---|---|
Molecular Weight |
318.13 g/mol |
IUPAC Name |
6-bromo-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C12H8BrN5O/c13-8-4-15-11-10(6-16-18(11)7-8)12(19)17-9-2-1-3-14-5-9/h1-7H,(H,17,19) |
InChI Key |
VGPGYMJTYCYODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C3N=CC(=CN3N=C2)Br |
Origin of Product |
United States |
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